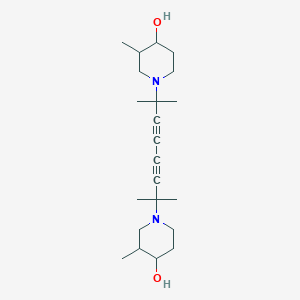![molecular formula C18H19N3O3S B4326112 8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4326112.png)
8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one
Overview
Description
8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one is a chemical compound that has been the subject of intense scientific research in recent years. It is commonly referred to as MPQ, and it is a potent and selective inhibitor of the protein kinase CK1δ. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for scientists studying various cellular processes.
Mechanism of Action
The mechanism of action of MPQ involves the inhibition of CK1δ activity. CK1δ is a serine/threonine protein kinase that phosphorylates several target proteins involved in various cellular processes. MPQ binds to the ATP-binding site of CK1δ and prevents its activity, leading to downstream effects on target proteins.
Biochemical and physiological effects:
MPQ has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate circadian rhythm by inhibiting the activity of CK1δ, which is involved in the regulation of clock genes. MPQ has also been shown to inhibit Wnt signaling, which is involved in several cellular processes, including cell proliferation and differentiation. Additionally, MPQ has been shown to regulate DNA damage response by inhibiting the activity of CK1δ, which is involved in the regulation of DNA repair pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPQ in lab experiments is its selectivity for CK1δ. This allows researchers to study the specific effects of CK1δ inhibition without affecting other cellular processes. Additionally, MPQ has been shown to have good bioavailability and pharmacokinetic properties, making it a valuable tool for in vivo studies. However, one limitation of using MPQ is its complex synthesis process, which requires specialized equipment and expertise.
Future Directions
There are several future directions for research involving MPQ. One potential area of research is the identification of novel therapeutic targets for various diseases, including cancer and neurodegenerative disorders. Additionally, MPQ could be used to study the role of CK1δ in other cellular processes, such as autophagy and mitosis. Finally, the development of more efficient synthesis methods for MPQ could make it more accessible to researchers and potentially lead to new discoveries in the field.
Scientific Research Applications
MPQ has been used extensively in scientific research to study various cellular processes. It has been shown to inhibit the activity of CK1δ, which is involved in several cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling. MPQ has been used to study the role of CK1δ in these processes and to identify potential therapeutic targets for various diseases.
properties
IUPAC Name |
8-(3-methylpiperidin-1-yl)sulfonylpyrido[1,2-a]quinazolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-13-5-4-9-20(12-13)25(23,24)14-7-8-16-15(11-14)18(22)19-17-6-2-3-10-21(16)17/h2-3,6-8,10-11,13H,4-5,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGXWIZFMQXSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N4C=CC=CC4=NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B4326042.png)
![methyl N-({[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}acetyl)phenylalaninate](/img/structure/B4326063.png)
![2'-(4-chlorophenyl)-5-methoxy-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4326068.png)
![2'-(4-chlorophenyl)-7-(trifluoromethyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4326074.png)
![2'-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4326082.png)


![4-amino-8-(5-bromo-2-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.0~2,18~.0~3,16~.0~6,15~.0~9,14~]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B4326095.png)
![6-(4-fluorobenzyl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4326103.png)
![2'-amino-7'-methyl-2,5'-dioxo-1'-pyridin-3-yl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4326109.png)
![2'-amino-7'-methyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4326125.png)

![4-(5-fluoro-1-methyl-1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4326131.png)
